

Application Notes and Protocols: Measuring Tecalcet's Impact on Gene Expression

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Compound of Interest		
Compound Name:	Tecalcet	
Cat. No.:	B1205903	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tecalcet is an orally active calcimimetic compound that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). [1][2]By increasing the CaSR's sensitivity to extracellular calcium, **Tecalcet** effectively lowers parathyroid hormone (PTH) levels. [3][4]This makes it a valuable therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease. [4]The CaSR, a G-protein coupled receptor, triggers a cascade of intracellular signaling pathways upon activation, ultimately leading to changes in gene expression that regulate PTH synthesis and secretion, as well as parathyroid cell proliferation. Understanding the precise impact of **Tecalcet** on the transcriptome is crucial for elucidating its full mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications.

These application notes provide detailed protocols for researchers to quantify the changes in gene expression induced by **Tecalcet** in a cell-based model. The primary methods covered are Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for targeted gene analysis and a brief overview of RNA-Sequencing (RNA-Seq) for comprehensive transcriptome profiling.

Key Signaling Pathway and Experimental Workflow

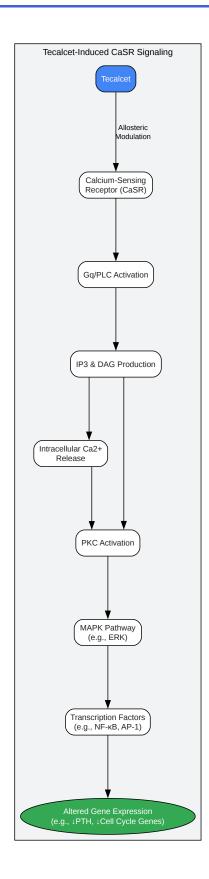




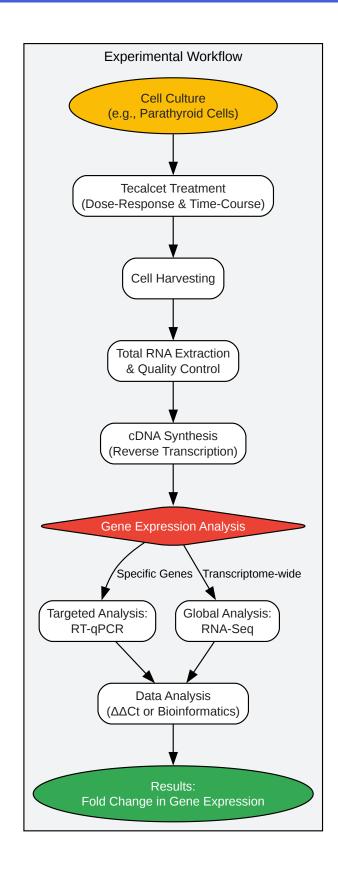


Activation of the CaSR by **Tecalcet** initiates intracellular signaling cascades that modulate gene expression. A simplified representation of this pathway and the general experimental workflow for its analysis are depicted below.









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References

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